(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

Description

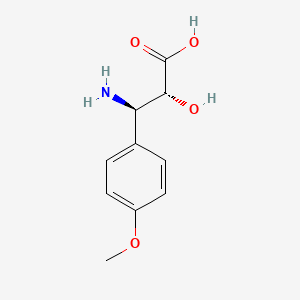

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is a chiral amino acid derivative characterized by:

- Stereochemistry: (2R,3R) configuration at the α- and β-positions.

- Functional groups: A hydroxyl group at C2, an amino group at C3, and a 4-methoxyphenyl substituent at C3.

- Molecular formula: C₁₀H₁₃NO₄ (calculated molecular weight: 211.22 g/mol).

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDQTUROESJWHM-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465495 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55610-83-8 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and glycine.

Aldol Condensation: The initial step involves an aldol condensation reaction between 4-methoxybenzaldehyde and glycine to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins, influencing their activity and function.

Pathways: It can modulate biochemical pathways related to amino acid metabolism, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid

- Key differences : Stereochemistry at C2 (S instead of R).

- Implications : Diastereomers often exhibit distinct biological activities. For example, the (2S,3R) isomer synthesized in required chiral HPLC for resolution, highlighting the importance of stereochemistry in synthesis and activity .

(2R)-2-Amino-3-(4-methoxyphenyl)propanoic Acid (O-Methyl-D-tyrosine)

- Key differences : Lacks the hydroxyl group at C2.

- Physicochemical properties : LogP = 1.35 (moderate lipophilicity) .

- Biological role : Used in studies on tyrosine metabolism; absence of the hydroxyl group reduces hydrogen-bonding capacity, altering pharmacokinetics compared to the target compound .

Substituent Variations

(3R)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid

- Key differences : Difluoro substitution at C2.

- This compound binds covalently to MIO enzymes, suggesting utility in mechanistic studies .

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic Acid

- Key differences : Additional methoxy group at the phenyl ring’s C3 position.

- Molecular formula: C₁₁H₁₅NO₅ (MW: 241.24 g/mol).

- Implications : Increased lipophilicity may improve membrane permeability but could reduce solubility. The 3,4-dimethoxy substitution alters electronic interactions in enzyme binding sites .

Positional Isomers

(S)-2-Amino-3-(3-methoxyphenyl)propanoic Acid

- Key differences : Methoxy group at the phenyl ring’s meta position.

Fluorinated Analogs

(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid

- Key differences : Fluorine at phenyl C3 instead of methoxy.

- Molecular weight : ~199 g/mol.

- Implications : Fluorine’s electronegativity modifies electron density, affecting binding to hydrophobic pockets. Lower molecular weight may enhance diffusion rates .

Biological Activity

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, often referred to as HMPA (hydroxy-4-methoxyphenyl propanoic acid), is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and applications in various fields.

Chemical Structure and Properties

HMPA is characterized by its amino acid structure, which includes a hydroxyl group and a methoxy-substituted phenyl group. Its molecular formula is , and it exhibits unique properties that contribute to its biological activities. The compound is often utilized in pharmaceutical development due to its ability to interact with various biological targets.

Research indicates that HMPA exerts several biological effects through diverse mechanisms:

- Antidiabetic Properties : HMPA has been shown to enhance insulin sensitivity and improve glucose metabolism. In animal models, it demonstrated significant effects on lipid metabolism and weight management by activating the GPR41 receptor, which is involved in lipid catabolism and metabolic homeostasis .

- Cognitive Function Improvement : Studies suggest that HMPA may play a role in enhancing cognitive functions, potentially through neuroprotective mechanisms. It has been linked to improved synaptic plasticity and memory enhancement in various experimental setups .

- Anticancer Activity : Initial studies indicate that HMPA may possess anticancer properties by inducing apoptosis in cancer cells. The compound appears to inhibit specific pathways involved in tumor growth, making it a candidate for further investigation in cancer therapeutics .

Applications in Research

HMPA is widely used in several research domains:

- Pharmaceutical Development : As an intermediate in drug synthesis, HMPA is crucial for developing medications targeting neurological disorders and metabolic diseases. Its structure allows for modifications that enhance drug efficacy while minimizing side effects .

- Peptide Synthesis : The compound is employed in solid-phase peptide synthesis due to its protective Boc group, facilitating the formation of high-purity therapeutic peptides .

- Biochemical Research : Researchers utilize HMPA to study enzyme interactions and metabolic pathways, providing insights into potential therapeutic targets for various diseases .

1. Antidiabetic Effects

In a study examining the effects of HMPA on metabolic health, researchers found that administration of HMPA led to significant reductions in body weight and improvements in glucose tolerance in diabetic mice models. The study highlighted the activation of PPAR pathways as a key mechanism behind these effects .

2. Neuroprotective Effects

Another investigation assessed the cognitive-enhancing properties of HMPA through behavioral tests in rodent models. Results indicated that HMPA treatment improved learning and memory performance, suggesting potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Data Summary

Q & A

Basic: What are the recommended synthetic strategies for achieving the stereoselective synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid?

Methodological Answer:

Stereoselective synthesis of this compound requires careful selection of protecting groups and chiral catalysts. A multi-step approach is often employed:

Chiral Auxiliaries : Use (R)- or (S)-configured auxiliaries to direct stereochemistry during amide bond formation.

Protection of Functional Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) and the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions .

Stereocontrol : Employ asymmetric hydrogenation or enzymatic resolution to ensure the desired (2R,3R) configuration.

Deprotection : Remove protecting groups under mild acidic or fluoride-based conditions.

Validation : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® IA column) and compare retention times with standards .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and hydroxy/amino protons (δ ~5-6 ppm). 2D NMR (COSY, HSQC) resolves stereochemical assignments .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₃NO₄; theoretical [M+H]+ = 212.0923).

- HPLC : Use reverse-phase C18 columns for purity assessment (>98%) and chiral columns for enantiomeric excess (e.g., Daicel® CHIRALPAK IG) .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced: How can researchers address discrepancies in bioactivity data caused by stereochemical impurities?

Methodological Answer:

Purity Assessment : Quantify impurities via LC-MS and compare with reference standards (e.g., EP impurity guidelines) .

Reproducibility Checks : Re-synthesize the compound using alternative routes (e.g., enzymatic vs. chemical catalysis) to isolate stereochemical effects.

Biological Assays : Conduct dose-response curves with rigorously purified batches to rule out off-target effects from impurities.

Computational Modeling : Perform molecular docking to verify if minor enantiomers interfere with target binding .

Advanced: What computational tools are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model binding to enzymes/receptors. Use the InChIKey (

NAHAKDRSHCXMBT-ZCFIWIBFSA-N) to retrieve 3D structures from PubChem . - MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes.

- QSAR Modeling : Train models on analogs (e.g., tyrosine derivatives) to predict bioactivity .

Basic: How does the methoxyphenyl substituent influence the compound’s physicochemical properties compared to hydroxylated analogs?

Methodological Answer:

- Lipophilicity : The methoxy group increases logP compared to hydroxylated analogs (e.g., 4-hydroxyphenyl variant), enhancing membrane permeability.

- Electron Effects : Methoxy acts as an electron-donating group, altering aromatic ring reactivity in electrophilic substitutions.

- Hydrogen Bonding : Loss of hydroxyl reduces H-bond donor capacity, affecting solubility and protein interactions.

Data Table :

| Property | (2R,3R)-Target Compound | 4-Hydroxyphenyl Analog |

|---|---|---|

| logP (Predicted) | 1.2 | 0.5 |

| Solubility (mg/mL) | 12.3 | 25.8 |

| pKa (Amino Group) | 9.8 | 9.5 |

Advanced: What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

- Low-Temperature Reactions : Conduct coupling steps below 0°C to minimize epimerization.

- Enzymatic Catalysis : Use lipases or transaminases for stereoretentive transformations .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect racemization in real-time.

Basic: How should researchers handle contradictions in reported biological activities across studies?

Methodological Answer:

Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.

Proteomic Profiling : Identify off-target interactions via pull-down assays or affinity chromatography.

Structural Analog Testing : Evaluate activity of derivatives to isolate critical functional groups .

Advanced: What are the best practices for stable isotopic labeling of this compound for tracer studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.